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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of GBR
12783 dihydrochloride, a potent and selective dopamine reuptake inhibitor. The information
presented herein is intended to support research and drug development efforts by providing
detailed data on its binding characteristics, mechanism of action, and effects on downstream
signaling pathways, along with methodologies for key experimental procedures.

Core Pharmacological Data

GBR 12783 is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant
selectivity over other monoamine transporters. Its primary mechanism of action is the
competitive inhibition of dopamine reuptake, leading to an increase in extracellular dopamine

levels in the synapse.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data regarding the binding affinity and
functional potency of GBR 12783.

Table 1: In Vitro Binding Affinity of GBR 12783
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Table 2: In Vitro Functional Activity of GBR 12783
Assay Preparation Species IC50 (nM) Reference
[3H]Dopamine Rat Striatal Rat 1.85 + 0.1 (with 1
a
Uptake Inhibition ~ Synaptosomes preincubation)
[3H]Dopamine Rat Striatal Rat 25 + 3.5 (without 1
a
Uptake Inhibition ~ Synaptosomes preincubation)
[3H]Dopamine Mouse Striatal
o Mouse 1.2
Uptake Inhibition ~ Synaptosomes
Norepinephrine
o Rat Cortex Rat 160 [2]
Uptake Inhibition
Serotonin Uptake
Rat Cortex Rat 560 [2]

Inhibition

Table 3: In Vivo Activity of GBR 12783
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Assay Species Dose Effect Reference
Dopamine
Uptake Inhibition  Rat 8.1 mg/kg (i.p.) ID50 [2]
(ex vivo)
Locomotor .
o Mouse 5 and 7.5 mg/kg Increased activity  [3]
Activity
) Improved
Passive Rat 10 mg/kg (i.p.) tenti [4]
a m i.p. retention
Avoidance Task grI P
performance
Hippocampal
_ _ Increased
Acetylcholine Rat 10 mg/kg (i.p.) [4]
release
Release

Mechanism of Action and Downstream Signaling

GBR 12783 binds to the dopamine transporter, effectively blocking the reabsorption of

dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged
presence and increased concentration of dopamine in the synapse, thereby enhancing
dopaminergic neurotransmission.

The elevated synaptic dopamine levels result in the activation of postsynaptic dopamine
receptors, primarily the D1 and D2 receptor subtypes. This activation triggers downstream
intracellular signaling cascades.

e D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) stimulates adenylyl
cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (CAMP)
levels.[5] CAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates various
downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa
(DARPP-32).[6][7] Phosphorylated DARPP-32 acts as a potent inhibitor of protein
phosphatase 1 (PP1), leading to a sustained state of phosphorylation of numerous neuronal
proteins and modulating neuronal excitability and gene expression.[6]

o D2 Receptor Pathway: Activation of D2-like receptors (D2, D3, and D4) has an opposing
effect. It inhibits adenylyl cyclase, leading to a decrease in CAMP levels and subsequent
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reduction in PKA activity.[5]

The net effect of GBR 12783 on a given neuron will depend on the balance of D1 and D2
receptor expression and the intricate interplay of these signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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